

Discovery of Imidazo[1,2-b]pyridazine compounds as potent kinase inhibitors

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Compound of Interest

Compound Name: *Imidazo[1,2-b]pyridazin-6-amine*

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The Rise of Imidazo[1,2-b]pyridazines: A New Frontier in Kinase Inhibition

A Technical Guide for Researchers and Drug Development Professionals on the Discovery, Optimization, and Application of a Privileged Scaffold in Oncology and Beyond.

The imidazo[1,2-b]pyridazine core has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility and potency in the inhibition of a wide array of protein kinases. This has led to the development of numerous compounds with significant therapeutic potential, including the FDA-approved multi-kinase inhibitor, ponatinib. This technical guide provides an in-depth overview of the discovery and development of imidazo[1,2-b]pyridazine-based kinase inhibitors, focusing on their structure-activity relationships (SAR), biological evaluation, and the experimental methodologies crucial for their advancement.

A Versatile Scaffold Targeting a Spectrum of Kinases

The inherent chemical properties of the imidazo[1,2-b]pyridazine nucleus have allowed for its successful adaptation to target a diverse range of kinases implicated in various diseases, most notably cancer. Strategic modifications to this core structure have yielded potent and selective inhibitors for numerous kinase families.

The journey of imidazo[1,2-b]pyridazines as kinase inhibitors has been marked by a series of key discoveries. Initially explored for various biological activities, their potential as kinase inhibitors gained significant traction with the development of ponatinib, a potent inhibitor of BCR-ABL and other kinases, designed to overcome resistance to existing treatments for chronic myeloid leukemia (CML)[\[1\]](#). This success spurred further investigation into this scaffold, leading to the identification of inhibitors for a multitude of other kinases.

Subsequent research has expanded the target space of imidazo[1,2-b]pyridazine derivatives to include:

- Mps1 (TTK): Crucial for the spindle assembly checkpoint, making it an attractive target in oncology[\[2\]](#)[\[3\]](#).
- DYRKs and CLKs: Involved in cellular processes like splicing and neurodevelopment[\[4\]](#)[\[5\]](#).
- PIM Kinases: Serine/threonine kinases implicated in hematopoietic malignancies[\[6\]](#).
- TRK Family: Tropomyosin receptor kinases, which are targets in various cancers[\[7\]](#).
- TAK1: A key mediator in inflammatory and cancer signaling pathways[\[8\]](#)[\[9\]](#).
- IKK β : A central kinase in the NF- κ B signaling pathway, crucial for inflammation and cell survival[\[10\]](#).
- ALK: Anaplastic lymphoma kinase, a driver of non-small cell lung cancer[\[11\]](#).
- BTK: Bruton's tyrosine kinase, essential for B-cell development and a target in B-cell malignancies[\[12\]](#)[\[13\]](#).
- PI3K/mTOR: A central signaling pathway regulating cell growth, proliferation, and survival, often dysregulated in cancer and other diseases like pulmonary fibrosis[\[14\]](#).

The development of these inhibitors has often involved a scaffold-hopping approach, where the imidazo[1,2-b]pyridazine core replaces other heterocyclic systems to improve potency, selectivity, and pharmacokinetic properties.

Quantitative Analysis of Imidazo[1,2-b]pyridazine-Based Kinase Inhibitors

The potency and selectivity of imidazo[1,2-b]pyridazine derivatives have been extensively characterized through various in vitro assays. The following tables summarize key quantitative data for representative compounds against their respective kinase targets and in cellular assays.

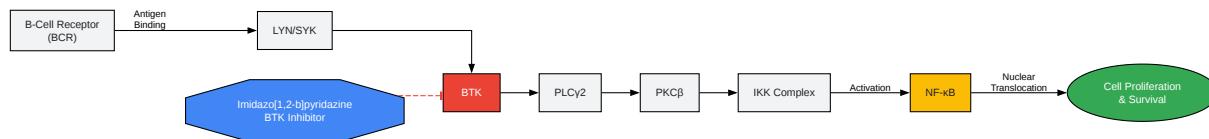
Compound ID	Target Kinase	IC50 (nM)	Cell Line	GI50/IC50 (nM)	Reference
27f	Mps1 (cellular)	0.70	A549	6.0	[2] [3]
20a	CLK1	82	-	-	[4]
20a	CLK4	44	-	-	[4]
20a	DYRK1A	50	-	-	[4]
20a	PfCLK1	32	-	-	[4]
K00135	PIM1	Low nM	MV4;11	-	[6]
15m	TRK (WT)	0.08	Ba/F3-TRKA (WT)	-	[7]
15m	TRK (G595R)	2.14	-	-	[7]
15m	TRK (G667C)	0.68	Ba/F3-TRKA (G667C)	-	[7]
26	TAK1	55	MPC-11	30	[8] [9]
26	TAK1	55	H929	-	[9]
O-10	ALK (WT)	2.6	-	-	[11]
O-10	ALK (G1202R)	6.4	-	-	[11]
O-10	ALK (L1196M/G1202R)	23	-	-	[11]
22 (TM471-1)	BTK	1.3	-	-	[12] [13]
11	PI3K α (% inh @ 1nM)	94.9%	MRC-5	380	[14]
11	mTOR (% inh @ 1nM)	42.99%	Mlg2908	90	[14]

Key Signaling Pathways Targeted by Imidazo[1,2-b]pyridazine Inhibitors

The therapeutic efficacy of these compounds stems from their ability to modulate critical signaling pathways that are often hijacked in disease states. Understanding these pathways is paramount for rational drug design and development.

B-Cell Receptor (BCR) Signaling and BTK Inhibition

The BCR pathway is constitutively active in many B-cell malignancies, providing survival and proliferation signals.^{[8][15]} Bruton's tyrosine kinase (BTK) is a crucial downstream effector in this pathway.^{[9][16][17]} Imidazo[1,2-b]pyridazine-based BTK inhibitors block this signaling cascade, leading to apoptosis of malignant B-cells.^{[9][16]}

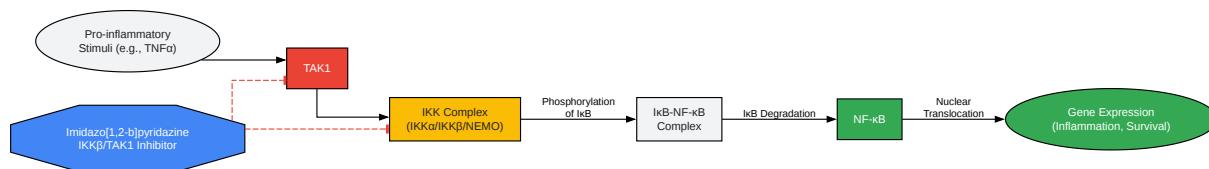


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BCR Signaling Pathway and BTK Inhibition.

NF-κB Signaling Pathway and IKKβ/TAK1 Inhibition

The NF-κB pathway is a master regulator of inflammation, immunity, and cell survival.^[18] IKKβ is a key kinase that phosphorylates IκB, leading to its degradation and the subsequent activation of NF-κB.^{[4][10][19]} TAK1 acts upstream of the IKK complex.^{[6][20]} Imidazo[1,2-b]pyridazine inhibitors of IKKβ and TAK1 can effectively block this pro-inflammatory and pro-survival signaling.

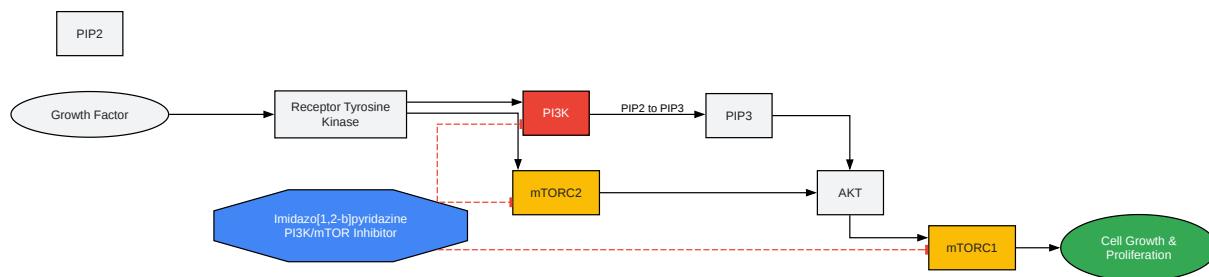


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NF-κB Signaling and IKK β /TAK1 Inhibition.

PI3K/mTOR Signaling Pathway Inhibition

The PI3K/mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. [12][21][22] Its dysregulation is a hallmark of many cancers and fibrotic diseases.[1][2][12][21] Dual inhibitors targeting both PI3K and mTOR can provide a comprehensive blockade of this critical pathway.



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PI3K/mTOR Signaling and Dual Inhibition.

Experimental Protocols: A Guide to Key Assays

The discovery and characterization of imidazo[1,2-b]pyridazine kinase inhibitors rely on a suite of robust and reproducible experimental assays. Below are detailed methodologies for key experiments.

General Kinase Inhibition Assay (e.g., ADP-Glo™ Format)

This protocol describes a common method for measuring the *in vitro* potency of an inhibitor against a purified kinase.



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Workflow for a typical kinase inhibition assay.

Materials:

- Purified recombinant kinase
- Kinase-specific substrate (e.g., peptide or protein)
- Kinase reaction buffer (typically containing HEPES, MgCl₂, DTT, and a detergent like Brij-35)
- ATP solution
- Imidazo[1,2-b]pyridazine test compound
- DMSO for compound dilution
- ADP-Glo™ Kinase Assay Kit (or similar)
- Microplate reader capable of luminescence detection

Procedure:

- Compound Preparation: Prepare a serial dilution of the imidazo[1,2-b]pyridazine compound in DMSO. Further dilute these stock solutions in the kinase reaction buffer to the desired final concentrations.
- Reaction Setup: In a 384-well plate, add the diluted compound or vehicle (DMSO) control.
- Enzyme Addition: Add the diluted kinase to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
- Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP.
- Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes).
- Signal Detection:
 - Stop the kinase reaction by adding the ADP-Glo™ Reagent.
 - Incubate at room temperature for 40 minutes to deplete the remaining ATP.
 - Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
 - Incubate for another 30 minutes at room temperature.
- Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation/Viability Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, providing an assessment of the compound's cytotoxic or cytostatic effects.

Materials:

- Cancer cell line of interest (e.g., A549)
- Complete cell culture medium
- Imidazo[1,2-b]pyridazine test compound
- DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well cell culture plates
- Microplate reader capable of measuring absorbance

Procedure:

- Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a serial dilution of the imidazo[1,2-b]pyridazine compound or a vehicle control.
- Incubation: Incubate the cells for a specified period (e.g., 72 hours).
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
- Solubilization: Add the solubilization solution to dissolve the formazan crystals.
- Data Acquisition and Analysis: Measure the absorbance at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 value.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of an imidazo[1,2-b]pyridazine compound in a mouse xenograft model.

Materials:

- Immunocompromised mice (e.g., nude or SCID)
- Cancer cell line for tumor implantation
- Imidazo[1,2-b]pyridazine test compound formulated for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection)
- Vehicle control for the compound formulation
- Calipers for tumor measurement

Procedure:

- Tumor Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of the mice.
- Tumor Growth and Grouping: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Compound Administration: Administer the imidazo[1,2-b]pyridazine compound or vehicle control to the mice according to a predetermined dosing schedule (e.g., once daily by oral gavage).
- Monitoring:
 - Measure the tumor volume using calipers at regular intervals.
 - Monitor the body weight of the mice as an indicator of toxicity.
 - Observe the general health and behavior of the animals.
- Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors. Weigh the tumors and

compare the tumor growth between the treated and control groups to determine the *in vivo* efficacy of the compound.

Conclusion and Future Directions

The imidazo[1,2-b]pyridazine scaffold has proven to be a highly fruitful starting point for the development of potent and selective kinase inhibitors. The extensive research in this area has not only yielded promising clinical candidates but has also deepened our understanding of the structure-activity relationships that govern kinase inhibition. The continued exploration of this versatile scaffold, coupled with advances in structural biology and computational chemistry, holds great promise for the discovery of novel therapeutics for a wide range of diseases, from cancer to inflammatory disorders and beyond. Future efforts will likely focus on further optimizing the pharmacokinetic and safety profiles of these compounds, as well as exploring their potential in combination therapies to overcome drug resistance.

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